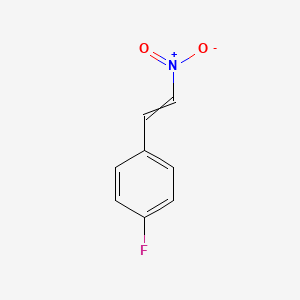
4-Fluoro-beta-nitrostyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-beta-nitrostyrene: is an organic compound with the molecular formula C8H6FNO2 It is characterized by a benzene ring substituted with a fluoro group at the 1-position and a nitroethenyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-beta-nitrostyrene typically involves the reaction of 1-fluoro-4-nitrobenzene with an appropriate alkene under specific conditions. One common method is the nitration of 1-fluoro-4-vinylbenzene using nitric acid and sulfuric acid as catalysts. The reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Fluoro-beta-nitrostyrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-beta-nitrostyrene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to target proteins and enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
- Benzene, 1-fluoro-4-nitro-
- Benzene, 1-fluoro-2-nitro-
- Benzene, 1-fluoro-4-(2-nitrovinyl)-
Comparison: 4-Fluoro-beta-nitrostyrene is unique due to the presence of both fluoro and nitroethenyl groups, which impart distinct chemical propertiesFor instance, the nitroethenyl group can participate in conjugated systems, enhancing its utility in organic synthesis and material science .
Propriétés
Formule moléculaire |
C8H6FNO2 |
|---|---|
Poids moléculaire |
167.14 g/mol |
Nom IUPAC |
1-fluoro-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6FNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H |
Clé InChI |
VRFSQVFSQAYHRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=C[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8814151.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-ol](/img/structure/B8814158.png)
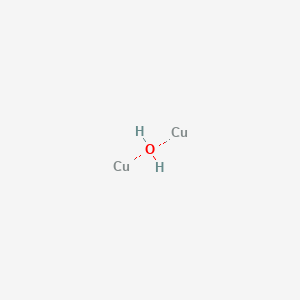
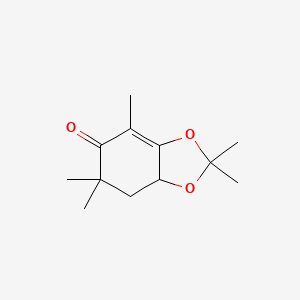
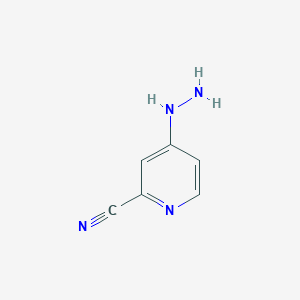
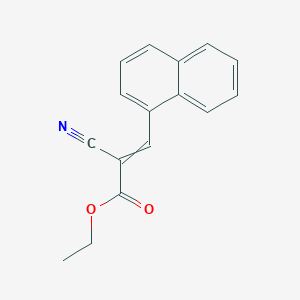
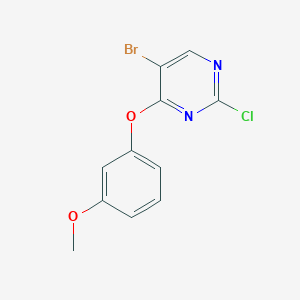
![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8814215.png)

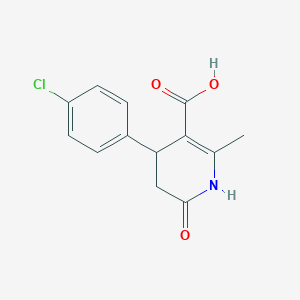
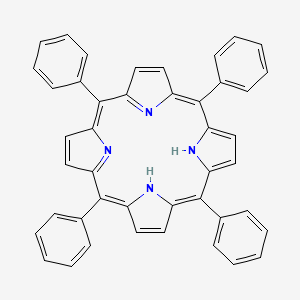


![6-Methoxy-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B8814258.png)
